molecular formula C8H12N2O2 B12987601 4-((Azetidin-3-yloxy)methyl)-2-methyloxazole

4-((Azetidin-3-yloxy)methyl)-2-methyloxazole

Cat. No.: B12987601
M. Wt: 168.19 g/mol
InChI Key: QRNNSKOFOXGSNI-UHFFFAOYSA-N
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Description

4-((Azetidin-3-yloxy)methyl)-2-methyloxazole is a heterocyclic compound that features both azetidine and oxazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Azetidin-3-yloxy)methyl)-2-methyloxazole typically involves the reaction of azetidine derivatives with oxazole precursors. One common method includes the use of azetidin-3-ol and 2-methyloxazole under specific reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-((Azetidin-3-yloxy)methyl)-2-methyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of functionalized oxazole compounds .

Scientific Research Applications

4-((Azetidin-3-yloxy)methyl)-2-methyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Azetidin-3-yloxy)methyl)-2-methyloxazole involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with biological molecules, potentially inhibiting or modifying their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole
  • 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride

Uniqueness

4-((Azetidin-3-yloxy)methyl)-2-methyloxazole is unique due to its specific combination of azetidine and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C8H12N2O2/c1-6-10-7(4-11-6)5-12-8-2-9-3-8/h4,8-9H,2-3,5H2,1H3

InChI Key

QRNNSKOFOXGSNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)COC2CNC2

Origin of Product

United States

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